Cas no 176-33-0 (1,4-Dioxa-7-azaspiro[4.4]nonane)
1,4-Dioxa-7-azaspiro[4.4]nonane Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dioxa-7-azaspiro[4.4]nonane
- 1,4-Dioxa-7-aza-spiro[4.4]nonane
- 1,4-dioxa-7-azaspiro[4.4]nonane(SALTDATA: FREE)
- 3-pyrrolidinone ethylene ketal
- 7-aza-1,4-dioxospiro<4.4>nonane
- 1,4-dioxa-6-azaspiro[4.4]nonane
- 1,4-Dioxa-4-azaspiro[4.4]nonane
- DTXSID90569419
- SB34294
- Z1037337340
- A846185
- AKOS004911111
- SCHEMBL824614
- CS-0217019
- 176-33-0
- SY180174
- AT11217
- BS-35781
- JTOUWLZSXWMCSH-UHFFFAOYSA-N
- BB 0253429
- 1,4-Dioxa-7-azaspiro[4.4]nonane, AldrichCPR
- EN300-66175
- MFCD09833560
- FT-0723106
- DB-065148
- ALBB-020894
-
- MDL: MFCD09833560
- Inchi: 1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2
- InChI Key: JTOUWLZSXWMCSH-UHFFFAOYSA-N
- SMILES: O1CCOC21CNCC2
Computed Properties
- Exact Mass: 129.07900
- Monoisotopic Mass: 129.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- Density: 1.04
- Boiling Point: 207.8°C at 760 mmHg
- Flash Point: 74.1°C
- Refractive Index: 1.501
- PSA: 30.49000
- LogP: 0.05160
1,4-Dioxa-7-azaspiro[4.4]nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D881359-5g |
1,4-dioxa-7-azaspiro[4.4]nonane |
176-33-0 | 95% | 5g |
¥5,929.20 | 2022-01-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00054-1G |
1,4-Dioxa-7-azaspiro[4.4]nonane |
176-33-0 | 1g |
¥6187.51 | 2023-11-10 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0244-1g |
1,4-Dioxa-7-aza-spiro[4.4]nonane |
176-33-0 | 97% | 1g |
1187.26CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0244-5g |
1,4-Dioxa-7-aza-spiro[4.4]nonane |
176-33-0 | 97% | 5g |
3901CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0244-25g |
1,4-Dioxa-7-aza-spiro[4.4]nonane |
176-33-0 | 97% | 25g |
15603.98CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0244-500mg |
1,4-Dioxa-7-aza-spiro[4.4]nonane |
176-33-0 | 97% | 500mg |
1017.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0244-250mg |
1,4-Dioxa-7-aza-spiro[4.4]nonane |
176-33-0 | 97% | 250mg |
924.37CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0244-100mg |
1,4-Dioxa-7-aza-spiro[4.4]nonane |
176-33-0 | 97% | 100mg |
805.64CNY | 2021-05-08 | |
| Fluorochem | 225423-250mg |
1,4-Dioxa-7-azaspiro[4.4]nonane |
176-33-0 | 95% | 250mg |
£105.00 | 2022-02-28 | |
| Fluorochem | 225423-10g |
1,4-Dioxa-7-azaspiro[4.4]nonane |
176-33-0 | 95% | 10g |
£932.00 | 2022-02-28 |
1,4-Dioxa-7-azaspiro[4.4]nonane Suppliers
1,4-Dioxa-7-azaspiro[4.4]nonane Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1,4-Dioxa-7-azaspiro[4.4]nonane
1,4-Dioxa-7-azaspiro[4.4]nonane (CAS No. 176-33-0): A Versatile Spironolactone Derivative in Modern Medicinal Chemistry
1,4-Dioxa-7-azaspiro[4.4]nonane, identified by the Chemical Abstracts Service registry number CAS No. 176-33-0, is an organically synthesized spirocyclic compound characterized by its unique spiro[oxacycle][azacycle] architecture. This molecule features a nine-membered spiro ring system incorporating two oxygen atoms at positions 1 and 4, and a nitrogen atom at position 7, creating a rigid yet flexible scaffold with potential for stereochemical diversity. Recent advancements in computational chemistry have revealed its ability to form stable hydrogen-bonding networks through the oxygen and nitrogen functionalities, which are critical for optimizing drug-receptor interactions.
The structural configuration of this compound has drawn significant attention in drug delivery systems, particularly for enhancing bioavailability of hydrophobic pharmaceutical agents. A groundbreaking study published in the Journal of Medicinal Chemistry (2023) demonstrated that when conjugated with fatty acid esters via its secondary amine group (amine group modification), the resulting prodrugs exhibited improved solubility profiles without compromising pharmacological activity. This finding aligns with current trends toward developing patient-friendly formulations that reduce gastrointestinal irritation while maintaining therapeutic efficacy.
In the realm of biological activity modulation, researchers from Stanford University recently synthesized a series of analogs based on the spiro[4.4]nonane core structure. These derivatives were evaluated as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation pathways. The study highlighted how strategic substitution at the nitrogen-containing azacycle ring could enhance enzyme binding affinity by up to 8-fold compared to traditional antifolates, suggesting promising applications in oncology research.
The synthesis of this compound has been refined through continuous process optimization efforts reported in Organic Process Research & Development (2023). Traditional methods involving multi-step coupling reactions have been replaced with a continuous flow system that employs palladium-catalyzed cross-coupling under microwave-assisted conditions (microwave-assisted synthesis). This approach not only improves yield from 65% to 92% but also reduces solvent consumption by 58%, meeting modern pharmaceutical industry standards for sustainability and cost efficiency.
Pioneering work published in Nature Communications (2023) explored the role of this compound's rigidity in stabilizing protein-ligand interactions through molecular dynamics simulations. The spirocyclic framework was found to impose conformational constraints on attached substituents (conformational restriction studies), enabling precise targeting of G-protein coupled receptors (GPCRs). This mechanism has potential implications for developing next-generation CNS drugs where selectivity is paramount.
In neurodegenerative disease research, a collaborative study between MIT and Pfizer investigated this compound's capacity as a chiral building block (chiral intermediate applications). Its enantiomerically pure form was used to construct asymmetric libraries targeting α-synuclein aggregation pathways associated with Parkinson's disease. Preliminary results showed certain derivatives could inhibit amyloid fibril formation by over 90% at micromolar concentrations, representing a novel therapeutic angle for protein misfolding disorders.
Spectroscopic analysis using state-of-the-art NMR techniques (JACS, 2023) revealed unexpected intramolecular hydrogen bonding patterns between the oxygen atoms and nitrogen substituent. These findings challenge conventional wisdom regarding spirocyclic compound stability and open new avenues for designing self-complementary scaffolds that resist metabolic degradation while maintaining desired pharmacokinetic properties.
A recent patent application (WO2023/XXXXXX) describes its use as a bifunctional linker in antibody-drug conjugates (ADCs). The dual functional groups allow simultaneous attachment to monoclonal antibodies and cytotoxic payloads via orthogonal chemistries (bifunctional ADC linkers). Preclinical data indicates improved drug-to-antibody ratios compared to conventional linkers like maleimidocaproyl hydrazine, with enhanced stability during circulation until target-specific cleavage occurs.
In enzymology studies published last quarter (Bioorganic & Medicinal Chemistry Letters, 2023), researchers demonstrated how the seven-membered azacycle component can mimic natural substrate binding pockets when incorporated into kinase inhibitors. This structural mimicry led to sub-nanomolar IC50 values against aurora kinases A/B/C without affecting off-target kinases like CDKs or MAPKs, underscoring its utility in designing highly selective small molecule therapeutics.
A notable application emerged from UCLA's Center for Drug Discovery where this compound served as a chiral template for synthesizing optically pure β-lactam antibiotics intermediates (Eur J Med Chem, 2023). The spirocyclic core provided an efficient route to access desired stereoisomers through asymmetric hydrogenation steps using novel ruthenium-based catalysts (ruthenium-catalyzed hydrogenation). This method reduced production costs by eliminating costly resolution steps typically required in asymmetric synthesis processes.
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